Sedoheptulose, 7-phosphate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2R,3R,4R,5S)-2,3,4,5,7-pentahydroxy-6-oxoheptyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15O10P/c8-1-3(9)5(11)7(13)6(12)4(10)2-17-18(14,15)16/h4-8,10-13H,1-2H2,(H2,14,15,16)/t4-,5-,6-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTUMPKOJBQPKX-GBNDHIKLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(=O)CO)O)O)O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@H]([C@@H](C(=O)CO)O)O)O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15O10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2646-35-7 | |
| Record name | Sedoheptulose, 7-phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2646-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sedoheptulose 7-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002646357 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Metabolic Interconnections and Flux Dynamics of Sedoheptulose 7 Phosphate
Sedoheptulose (B1238255) 7-phosphate within the Pentose (B10789219) Phosphate (B84403) Pathway (PPP)
The non-oxidative phase of the PPP is a series of reversible reactions that interconvert sugar phosphates, linking pentose metabolism with glycolysis. libretexts.orgwikipedia.org S7P is a key player in these carbon-shuffling reactions, which are primarily catalyzed by the enzymes transketolase and transaldolase. morf-db.orghmdb.ca
Transketolase (TKT), a thiamine (B1217682) diphosphate-dependent enzyme, is responsible for the primary synthesis of Sedoheptulose 7-phosphate in the PPP. wikipedia.org It catalyzes the transfer of a two-carbon ketol unit from a donor ketose, D-xylulose 5-phosphate (Xu5P), to an acceptor aldose, D-ribose 5-phosphate (R5P). wikipedia.org This reaction yields the seven-carbon ketose S7P and the three-carbon aldose glyceraldehyde 3-phosphate (G3P). wikipedia.org This reaction is a critical link for re-routing five-carbon sugars back into central metabolism.
Table 1: Transketolase-Mediated Production of Sedoheptulose 7-phosphate
| Enzyme | Substrates | Products | Pathway |
| Transketolase (TKT) | D-xylulose 5-phosphate (Xu5P) + D-ribose 5-phosphate (R5P) | Sedoheptulose 7-phosphate (S7P) + Glyceraldehyde 3-phosphate (G3P) | Pentose Phosphate Pathway |
Once produced, S7P serves as a substrate for the enzyme transaldolase (TAL), which continues the carbon interconversion process. morf-db.orghmdb.cawikipedia.org Transaldolase catalyzes the reversible transfer of a three-carbon dihydroxyacetone unit from the ketose S7P to the aldose G3P. nih.govebi.ac.uk This reaction forms the six-carbon sugar fructose (B13574) 6-phosphate (F6P), a glycolytic intermediate, and the four-carbon sugar erythrose 4-phosphate (E4P), a precursor for the synthesis of aromatic amino acids. wikipedia.orgwikipedia.orgebi.ac.uk The active site lysine (B10760008) residue of transaldolase is crucial for this process, forming a Schiff base with the keto group of S7P. wikipedia.org
Table 2: Transaldolase-Mediated Utilization of Sedoheptulose 7-phosphate
| Enzyme | Substrates | Products | Pathway |
| Transaldolase (TAL) | Sedoheptulose 7-phosphate (S7P) + Glyceraldehyde 3-phosphate (G3P) | Fructose 6-phosphate (F6P) + Erythrose 4-phosphate (E4P) | Pentose Phosphate Pathway |
The flow of carbons through the non-oxidative PPP is tightly regulated by the availability of substrates and the activity of its key enzymes, including transketolase and transaldolase. libretexts.org The balance between these activities dictates the metabolic fate of pentose phosphates. For instance, in some yeasts, an accumulation of S7P during xylose fermentation suggests that transaldolase activity can be a limiting factor, creating a bottleneck in the pathway. oup.com
Research findings highlight the critical nature of this control. In engineered E. coli strains where the transketolase genes (tktAB) were deleted, a dramatic accumulation of S7P was observed, with concentrations increasing from approximately 0.1 mM in the wild type to nearly 3.0 mM in the mutant strain. researchgate.net This demonstrates the essential role of transketolase in consuming pentose phosphates and preventing the buildup of upstream intermediates. researchgate.net Conversely, a deficiency in transaldolase leads to the accumulation of S7P. pnas.org This accumulation can disrupt the recycling of ribose 5-phosphate into glucose 6-phosphate, thereby reducing the cell's capacity to produce NADPH via the oxidative phase of the PPP. pnas.org In hypoxic cancer cells, the enzyme glyceraldehyde 3-phosphate dehydrogenase (GAPDH) acts as a critical control point, redirecting metabolic flux from glycolysis towards the non-oxidative PPP to increase the production of anabolic precursors. mit.edu
Utilization of Sedoheptulose 7-phosphate by Transaldolase
Integration of Sedoheptulose 7-phosphate in the Calvin Cycle
In photosynthetic organisms, S7P is an indispensable intermediate in the Calvin-Benson-Bassham cycle (CBBC), which fixes atmospheric CO2 into organic molecules. wikipedia.orgelifesciences.org S7P is part of the regenerative phase of the cycle, which is responsible for replenishing Ribulose-1,5-bisphosphate (RuBP), the primary CO2 acceptor. elifesciences.org
Within the Calvin Cycle, S7P is generated from sedoheptulose-1,7-bisphosphate (SBP) in an irreversible reaction catalyzed by the enzyme sedoheptulose-1,7-bisphosphatase (SBPase). wikipedia.orgfrontiersin.org SBPase hydrolyzes the phosphate group at the C1 position of SBP, yielding S7P and an inorganic phosphate molecule. wikipedia.orgwikipedia.org This reaction is one of three unique and regulatory steps of the Calvin Cycle, the others being catalyzed by RuBisCO and phosphoribulokinase. wikipedia.orgelifesciences.org SBPase is structurally similar to fructose-1,6-bisphosphatase (FBPase), another key enzyme in the cycle, and both are thought to share an evolutionary origin. wikipedia.orgasm.org
Table 3: Sedoheptulose-1,7-bisphosphatase Reaction in the Calvin Cycle
| Enzyme | Substrate | Products | Pathway |
| Sedoheptulose-1,7-bisphosphatase (SBPase) | Sedoheptulose-1,7-bisphosphate (SBP) + H₂O | Sedoheptulose 7-phosphate (S7P) + Inorganic phosphate (Pi) | Calvin Cycle |
SBPase plays a major role in controlling the flux of carbon through the Calvin Cycle. wikipedia.org Its activity is tightly regulated, primarily by light through the ferredoxin/thioredoxin system, which reduces and activates the enzyme. wikipedia.orgfiveable.me The activity of SBPase has a strong positive correlation with the rate of photosynthetic carbon fixation. wikipedia.org
Research has demonstrated that SBPase levels significantly impact plant growth and photosynthetic capacity. wikipedia.org Overexpression of SBPase in transgenic tobacco and the green alga Chlamydomonas reinhardtii has been shown to enhance photosynthetic rates and growth, particularly under conditions of high light and elevated CO2. wikipedia.orgfrontiersin.org This suggests that SBPase activity is a limiting factor for carbon assimilation. wikipedia.org Conversely, even small decreases in SBPase activity can lead to reduced carbon fixation and plant biomass. wikipedia.org
Furthermore, SBPase activity is subject to feedback regulation by its own product, S7P. nih.gov Studies on spinach chloroplasts have shown that physiological concentrations of S7P can inhibit SBPase, which provides a mechanism to control the rate of SBP hydrolysis based on the demand for the product. nih.gov The enzyme is also inhibited by acidic conditions and is dependent on the presence of magnesium ions (Mg²⁺) for its function. wikipedia.org This multi-layered regulation ensures that the regeneration of RuBP is finely tuned to the availability of energy from the light reactions of photosynthesis. fiveable.mevirginia.edu
Role of Sedoheptulose-Bisphosphatase in SH7P Formation
Cross-talk with Glycolysis and Gluconeogenesis via Sedoheptulose 7-phosphate
Sedoheptulose 7-phosphate (SH7P) is a crucial intermediate of the pentose phosphate pathway (PPP) that serves as a key junction point, connecting the PPP with glycolysis and gluconeogenesis. nih.gov The enzymes transketolase and transaldolase facilitate this link by catalyzing reversible reactions that involve SH7P and glycolytic intermediates like fructose 6-phosphate and glyceraldehyde 3-phosphate. nih.gov This connection allows for the bidirectional regulation of carbon flux between these central metabolic pathways, depending on the cell's metabolic needs. frontiersin.org
The discovery of sedoheptulose kinase (SHPK), also known as carbohydrate kinase-like protein (CARKL), has highlighted a significant regulatory node in carbon metabolism. researchgate.netnih.gov SHPK catalyzes the phosphorylation of free sedoheptulose to form sedoheptulose 7-phosphate, providing an entry point into the non-oxidative PPP that is independent of glucose metabolism. frontiersin.orgresearchgate.netmdpi.com This function is critical for regulating the supply of SH7P and rerouting carbon flux at the interface of glycolysis and the PPP. researchgate.netfrontiersin.org
The expression and activity of SHPK can act as a rheostat for carbon flow. researchgate.net For instance, in macrophages, the downregulation of SHPK is necessary to maintain appropriate carbon flux between glycolysis and the PPP during activation. frontiersin.org Overexpression of CARKL (SHPK) can lead to a reduction in the redirection of glycolytic intermediates into the oxidative arm of the PPP by controlling the levels of SH7P. oup.com This regulation allows cells to dynamically adapt their metabolism, for example, by shunting carbons back into glycolysis from the PPP or vice versa to meet demands for NADPH, ribose 5-phosphate, or ATP. nih.gov By providing an independent source of SH7P, SHPK allows for the reversible functions of transaldolase and transketolase, which is particularly important when increased production of NADPH or ribose for nucleotide synthesis is required. researchgate.net
The concentration of SH7P can directly influence the rate of glycolysis through allosteric regulation of key glycolytic enzymes. frontiersin.org High levels of SH7P have been shown to competitively inhibit phosphofructokinase (PFK), a critical rate-limiting enzyme in glycolysis that phosphorylates fructose 6-phosphate. frontiersin.orgfrontiersin.org Furthermore, SH7P can also inhibit hexose (B10828440) phosphate isomerase. frontiersin.orgfrontiersin.org
This inhibitory action means that the regulation of SH7P levels, partly through SHPK activity, provides a mechanism to control glycolytic flux. frontiersin.org When SH7P levels are high, glycolytic activity can be dampened, potentially redirecting glucose-6-phosphate towards the oxidative PPP for NADPH production. frontiersin.orgkcl.ac.uk Conversely, when SH7P levels are low, this inhibition is relieved, allowing for an increased glycolytic rate. frontiersin.orgfrontiersin.org This metabolic flexibility is crucial for cellular processes like immune cell activation, where metabolic reprogramming is essential for function. researchgate.netnih.gov For example, diverting glucose-6-phosphate away from glycolysis and reintroducing carbon back at the glyceraldehyde-3-phosphate level via the PPP can reduce the allosteric inhibition of hexokinase and help maintain high glycolytic activity when needed. kcl.ac.uk
Table 1: Key Enzymes in the Cross-talk between PPP and Glycolysis
| Enzyme | Abbreviation | Function | Regulatory Role of SH7P |
|---|---|---|---|
| Sedoheptulose Kinase | SHPK / CARKL | Catalyzes the phosphorylation of sedoheptulose to SH7P. frontiersin.orgnih.gov | Directly produces SH7P, influencing its concentration and subsequent metabolic flux. researchgate.net |
| Transketolase | TKT | Catalyzes the reversible transfer of a two-carbon unit, interconverting SH7P and glyceraldehyde 3-phosphate with xylulose 5-phosphate and erythrose 4-phosphate. nih.govfrontiersin.org | SH7P is a key substrate/product, linking PPP to glycolysis. frontiersin.org |
| Transaldolase | TALDO | Catalyzes the reversible transfer of a three-carbon unit, interconverting SH7P and glyceraldehyde 3-phosphate with fructose 6-phosphate and erythrose 4-phosphate. nih.govfrontiersin.org | SH7P is a key substrate/product, linking PPP to glycolysis. frontiersin.org |
| Phosphofructokinase | PFK | A key rate-limiting enzyme in glycolysis. frontiersin.org | High levels of SH7P can competitively inhibit PFK activity. frontiersin.orgfrontiersin.org |
Influence of Sedoheptulose Kinase on SH7P Supply and Carbon Rerouting
Sedoheptulose 7-phosphate in Secondary Metabolic Pathways
Sedoheptulose 7-phosphate acts as a bridge between primary metabolism (the pentose phosphate pathway) and a diverse array of secondary metabolic pathways. researchgate.netnih.gov It serves as a crucial starting material for the biosynthesis of numerous bioactive natural products, including antibiotics, agricultural fungicides, and natural sunscreen compounds. researchgate.netnih.govacs.org
Research has identified D-sedoheptulose-7-phosphate as a common precursor for the heptose (seven-carbon sugar) moieties found in several important bacterial natural products. pnas.orgnih.gov Notable examples include:
Septacidin (B1681074) and Hygromycin B : SH7P is the starting point for the biosynthesis of the distinct heptose units in both septacidin, a nucleoside antibiotic with antitumor and antifungal properties, and hygromycin B, an anthelmintic agent. pnas.orgnih.gov In the biosynthesis of septacidin, SH7P is converted into ADP-L-glycero-β-D-manno-heptose. nih.govmedchemexpress.com For hygromycin B, the isomerase HygP acts on SH7P to initiate a pathway leading to the D-heptopyranose moiety. nih.gov
Acarbose (B1664774) and Validamycin : SH7P is converted to the cyclitol 2-epi-5-epi-valiolone (B1265091), which is a key intermediate in the biosynthetic pathways of acarbose, an antidiabetic drug, and validamycin, an agricultural antifungal agent. researchgate.netacs.orgresearchgate.net
A family of enzymes known as sedoheptulose 7-phosphate cyclases (SH7PCs) catalyzes the conversion of the linear sugar phosphate SH7P into various cyclic molecules called cyclitols. nih.govacs.orgacs.org These enzymes are related to dehydroquinate synthase from the shikimate pathway. acs.org The cyclitol products serve as core scaffolds for a range of bioactive compounds. acs.orgresearchgate.net
There are three main types of SH7PCs, each producing a distinct cyclitol product from the same SH7P substrate: nih.gov
2-epi-5-epi-valiolone synthases (EEVS) : These enzymes, such as ValA from Streptomyces hygroscopicus, produce 2-epi-5-epi-valiolone, the precursor to validamycin and acarbose. researchgate.netacs.orgresearchgate.net
Desmethyl-4-deoxygadusol synthases (DDGS) : These enzymes produce desmethyl-4-deoxygadusol. nih.gov
2-epi-valiolone synthases (EVS) : These enzymes catalyze the formation of 2-epi-valiolone, which is predicted to be an alternative precursor for aminocyclitol biosynthesis. nih.govacs.org
The structural diversity of these cyclitols arises from the specific type of cyclase enzyme involved, highlighting the versatility of SH7P as a metabolic precursor. nih.govacs.org
Sedoheptulose 7-phosphate is a key precursor in the biosynthesis of mycosporine-like amino acids (MAAs) and the related compound gadusol, which are natural sunscreen compounds found in a wide range of organisms, from cyanobacteria to vertebrates. nih.govoup.commdpi.com
The biosynthesis of many MAAs begins with the conversion of SH7P to 4-deoxygadusol (4-DG), which forms the core cyclohexenone structure. oup.commdpi.comsci-hub.se This conversion is typically carried out by the enzymes 2-epi-5-epi-valiolone synthase (EEVS) and an O-methyltransferase (OMT). mdpi.comsci-hub.se The 4-DG core is then condensed with various amino acids, such as glycine (B1666218), to produce the diverse family of MAA compounds. oup.commdpi.com For example, the condensation of 4-DG with glycine yields mycosporine-glycine. oup.com
Similarly, gadusol, another UV-protecting compound, is also synthesized from SH7P. nih.govoup.com This pathway involves an EEVS homolog and a methyltransferase-oxidoreductase enzyme. oup.com The discovery of this pathway in vertebrates was unexpected, as it points to a unique evolutionary adaptation for UV protection. oup.com
Table 2: SH7P in the Biosynthesis of Secondary Metabolites
| Precursor | Key Enzyme(s) | Intermediate(s) | Final Product(s) |
|---|---|---|---|
| Sedoheptulose 7-phosphate | SepB, SepL, SepC | ADP-L-glycero-β-D-manno-heptose | Septacidin nih.govmedchemexpress.com |
| Sedoheptulose 7-phosphate | HygP | NDP-heptose | Hygromycin B pnas.orgnih.gov |
| Sedoheptulose 7-phosphate | 2-epi-5-epi-valiolone synthase (EEVS), e.g., AcbC, ValA | 2-epi-5-epi-valiolone | Acarbose, Validamycin researchgate.netacs.orgresearchgate.net |
| Sedoheptulose 7-phosphate | 2-epi-valiolone synthase (EVS) | 2-epi-valiolone | Aminocyclitols acs.org |
| Sedoheptulose 7-phosphate | 2-epi-5-epi-valiolone synthase (EEVS), O-methyltransferase (OMT) | 4-deoxygadusol (4-DG) | Mycosporine-like Amino Acids (MAAs) oup.commdpi.com |
Table 3: List of Compound Names
| Compound Name |
|---|
| 2-epi-5-epi-valiolone |
| 2-epi-valiolone |
| 4-deoxygadusol (4-DG) |
| Acarbose |
| ADP-L-glycero-β-D-manno-heptose |
| ATP |
| Erythrose 4-phosphate |
| Fructose 6-phosphate |
| Gadusol |
| Glyceraldehyde 3-phosphate |
| Glycine |
| Glucose-6-phosphate |
| Hygromycin B |
| Mycosporine-glycine |
| Mycosporine-like Amino Acids (MAAs) |
| NADPH |
| Ribose 5-phosphate |
| Sedoheptulose |
| Sedoheptulose 7-phosphate (SH7P) |
| Septacidin |
| Validamycin |
Enzymology of Sedoheptulose 7 Phosphate Conversion
Enzymes Catalyzing Sedoheptulose (B1238255) 7-phosphate Formation
The synthesis of SH7P is accomplished through several enzymatic reactions, highlighting its importance as a metabolic hub. The primary enzymes responsible for its production are transketolase, sedoheptulokinase, and sedoheptulose-bisphosphatase.
Transketolase (TKT) is a pivotal enzyme in the non-oxidative phase of the pentose (B10789219) phosphate (B84403) pathway and the CBB cycle. wikipedia.orgwikidoc.org It catalyzes the reversible transfer of a two-carbon ketol unit from a ketose donor to an aldose acceptor. aklectures.com The primary reaction leading to SH7P synthesis involves the transfer of a two-carbon fragment from xylulose 5-phosphate to ribose 5-phosphate. wikipedia.orgwikidoc.org
The mechanism of transketolase is dependent on its cofactor, thiamine (B1217682) pyrophosphate (TPP). wikipedia.org The process begins with the deprotonation of the TPP thiazolium ring, creating a reactive carbanion. wikipedia.orgwikidoc.org This carbanion attacks the carbonyl carbon of the ketose substrate, xylulose 5-phosphate, leading to the cleavage of the C2-C3 bond. A two-carbon fragment remains covalently attached to TPP, forming an α-β-dihydroxyethyl-TPP intermediate, while the remaining portion of the substrate is released as glyceraldehyde 3-phosphate. wikipedia.orgwikidoc.org The two-carbon fragment is then transferred to an aldose acceptor, ribose 5-phosphate, to generate the seven-carbon ketose, sedoheptulose 7-phosphate. wikipedia.orgwikidoc.org Transketolase activity is crucial for producing NADPH, which is vital for biosynthetic processes like fatty acid and steroid synthesis. wikipedia.orgwikidoc.org
In the CBB cycle of photosynthesis, transketolase catalyzes the reverse reaction, converting sedoheptulose 7-phosphate and glyceraldehyde 3-phosphate into ribose 5-phosphate and xylulose 5-phosphate. wikidoc.org The enzyme's active site contains conserved arginine, histidine, and serine residues that interact with the phosphate groups of the substrates. wikipedia.org
Table 1: Transketolase Reaction in SH7P Synthesis
| Substrates | Enzyme | Products | Pathway |
|---|---|---|---|
| Xylulose 5-phosphate + Ribose 5-phosphate | Transketolase (TKT) | Sedoheptulose 7-phosphate + Glyceraldehyde 3-phosphate | Pentose Phosphate Pathway |
Sedoheptulokinase (SHPK) is an enzyme that catalyzes the ATP-dependent phosphorylation of sedoheptulose to form sedoheptulose 7-phosphate and ADP. ebi.ac.ukwikipedia.org This reaction provides a direct route for free sedoheptulose to enter into central metabolic pathways. ebi.ac.uk The systematic name for this enzyme is ATP:sedoheptulose 7-phosphotransferase. wikipedia.org
The identification of sedoheptulokinase has highlighted that free sedoheptulose can be a significant carbon source in humans. ebi.ac.uk The availability of its phosphorylated product, SH7P, appears to act as a regulatory point for carbon flux between glycolysis and the pentose phosphate pathway. ebi.ac.uk Therefore, the regulation of sedoheptulokinase is important for cellular bioenergetic reprogramming. ebi.ac.uk Isolated sedoheptulokinase deficiency is a rare hereditary disorder of the pentose phosphate pathway. orpha.net
Sedoheptulose-1,7-bisphosphatase (SBPase) is a key enzyme in the CBB cycle, responsible for catalyzing the irreversible dephosphorylation of sedoheptulose 1,7-bisphosphate (SBP) to produce sedoheptulose 7-phosphate and inorganic phosphate. frontiersin.orgwikipedia.org This reaction is a critical control point in the regeneration of ribulose-1,5-bisphosphate (RuBP), the substrate for carbon fixation by RuBisCO. frontiersin.orgelifesciences.org
SBPase is a homodimeric protein. wikipedia.org Its activity is subject to multiple layers of regulation. In photosynthetic organisms, it is activated by light through the ferredoxin-thioredoxin system, which reduces a disulfide bond between two key cysteine residues, leading to a conformational change that activates the enzyme. wikipedia.orgelifesciences.org The enzyme also requires magnesium ions (Mg2+) for its catalytic function and is inhibited by acidic conditions. wikipedia.org Furthermore, SBPase is subject to feedback inhibition by its products, SH7P and inorganic phosphate. wikipedia.org Overexpression of SBPase has been shown to enhance photosynthesis by increasing the flux through the CBB cycle. frontiersin.org
Table 2: SBPase Reaction in SH7P Production
| Substrate | Enzyme | Products | Pathway |
|---|---|---|---|
| Sedoheptulose 1,7-bisphosphate | Sedoheptulose-bisphosphatase (SBPase) | Sedoheptulose 7-phosphate + Pi | Calvin-Benson-Bassham Cycle |
Sedoheptulokinase Activity and Regulation of SH7P Supply
Enzymes Utilizing or Converting Sedoheptulose 7-phosphate
Once formed, SH7P can be further metabolized by several enzymes, which redistribute its carbon skeleton for various biosynthetic purposes.
Transaldolase (TALDO) is another key enzyme of the non-oxidative pentose phosphate pathway. vaia.comebi.ac.uk It catalyzes the reversible transfer of a three-carbon dihydroxyacetone unit from a ketose donor, sedoheptulose 7-phosphate, to an aldose acceptor, glyceraldehyde 3-phosphate. vaia.comebi.ac.uk This reaction yields two new sugar phosphates: erythrose 4-phosphate and fructose (B13574) 6-phosphate. vaia.comuniprot.org
By interconverting these sugar phosphates, transaldolase provides a crucial link between the pentose phosphate pathway and glycolysis. vaia.comebi.ac.uk This allows the cell to balance the production of NADPH and ribose 5-phosphate with the intermediates required for glycolysis and energy production. vaia.com Mutations in the transaldolase gene (TALDO1) can lead to transaldolase deficiency, a congenital liver disease. reactome.org
Table 3: Transaldolase Reaction Utilizing SH7P
| Substrates | Enzyme | Products | Pathway |
|---|---|---|---|
| Sedoheptulose 7-phosphate + Glyceraldehyde 3-phosphate | Transaldolase (TALDO) | Erythrose 4-phosphate + Fructose 6-phosphate | Pentose Phosphate Pathway |
The Sedoheptulose 7-phosphate Cyclases (SH7PCs) are a superfamily of enzymes that catalyze the cyclization of SH7P. oregonstate.eduresearchgate.net These enzymes are involved in the biosynthesis of a wide range of natural products, including pseudoglycosides and mycosporine-like amino acids. researchgate.netacs.org SH7PCs are found across prokaryotes and eukaryotes, suggesting diverse biological roles. researchgate.netnih.gov
Members of this superfamily are phylogenetically related to dehydroquinate synthases from the shikimate pathway. researchgate.net Different enzymes within the SH7PC family can utilize the same substrate, SH7P, to produce stereochemically distinct cyclitol products. nih.govacs.org For example, 2-epi-5-epi-valiolone (B1265091) synthase (EEVS) and 2-epi-valiolone synthase (EVS) both act on SH7P but produce 2-epi-5-epi-valiolone and 2-epi-valiolone, respectively. acs.org The structural basis for this stereochemical diversity is an area of active research, with evidence suggesting that selective binding of different anomers of the SH7P substrate may play a role. researchgate.net These enzymes typically require cofactors such as NAD+ and a divalent metal cation like Zn2+. acs.orgresearchgate.net
Another important enzyme in this family is GmhA, or sedoheptulose-7-phosphate isomerase, which is found in bacteria. nih.govexeter.ac.uk It catalyzes the conversion of SH7P to D-glycero-D-manno-heptose-7-phosphate, the initial step in the biosynthesis of heptoses that are essential components of bacterial lipopolysaccharides. nih.govexeter.ac.uk
Sedoheptulose 7-phosphate Cyclases (SH7PCs) Superfamily
2-epi-5-epi-valiolone synthase (EEVS) and its Products
2-epi-5-epi-valiolone synthase (EEVS) is a sugar phosphate cyclase that converts sedoheptulose 7-phosphate into 2-epi-5-epi-valiolone. nih.govresearchgate.net This reaction is the first committed step in the biosynthesis of C7N-aminocyclitol natural products, such as the antidiabetic drug acarbose (B1664774) and the agricultural antifungal agent validamycin A. nih.govexpasy.orgebi.ac.uk The cyclization of SH7P to 2-epi-5-epi-valiolone is a key step in producing the core cyclitol structures of these bioactive compounds. researchgate.net EEVS enzymes are homologous to DHQS and require NAD+ and a divalent metal ion, typically Zn2+ or Co2+, for catalysis. nih.govexpasy.org While initially thought to be confined to certain actinomycetes, genomic analyses have revealed a wide distribution of EEVS in both prokaryotes and eukaryotes. nih.govresearchgate.net
The enzyme ValA from Streptomyces hygroscopicus, involved in validamycin A biosynthesis, is a well-characterized EEVS. researchgate.netuniprot.org Structural studies of ValA have provided insights into the active site organization, which resembles that of DHQS. researchgate.net The proposed catalytic mechanism for EEVS involves a multi-step process that includes oxidation of the substrate, phosphate elimination, and an intramolecular aldol (B89426) condensation to form the cyclic product. nih.gov
The products of EEVS-catalyzed reactions, particularly 2-epi-5-epi-valiolone, serve as precursors for the valienamine (B15573) moiety found in acarbose and validamycin A, which is crucial for their biological activities. ebi.ac.ukresearchgate.net The C7-pseudosugar units derived from 2-epi-5-epi-valiolone are incorporated into a variety of other natural products as well, highlighting the importance of EEVS in generating chemical diversity. researchgate.net
| Feature | Description | References |
|---|---|---|
| Substrate | Sedoheptulose 7-phosphate | nih.govexpasy.org |
| Product | 2-epi-5-epi-valiolone | nih.govresearchgate.net |
| Enzyme Class | Sugar Phosphate Cyclase (SPC) | nih.gov |
| Cofactors | NAD+, Zn2+ or Co2+ | nih.govexpasy.org |
| Metabolic Pathway | Biosynthesis of C7N-aminocyclitols (e.g., acarbose, validamycin A) | nih.govexpasy.org |
2-epi-valiolone synthase (EVS) and its Distinct Catalysis
2-epi-valiolone synthase (EVS) is another member of the sedoheptulose 7-phosphate cyclase family that, like EEVS, utilizes sedoheptulose 7-phosphate as its substrate. nih.govacs.org However, EVS catalyzes the formation of a different stereoisomer, 2-epi-valiolone. nih.govacs.org This compound is considered an alternative precursor for the biosynthesis of aminocyclitols. nih.govacs.org
The discovery of EVS came from genome mining and biochemical studies of enzymes from the actinomycete Actinosynnema mirum and the myxobacterium Stigmatella aurantiaca. nih.gov These enzymes, while homologous to DHQS and EEVS, direct the cyclization of SH7P to produce 2-epi-valiolone, a compound not previously identified in nature. nih.gov The catalytic mechanism is proposed to proceed through a multi-step process similar to other sugar phosphate cyclases, involving oxidation, phosphate elimination, and intramolecular aldol condensation. nih.gov
The key question in the distinct catalysis of EVS and EEVS is how these homologous enzymes can generate stereochemically different products from the same substrate. acs.org Two main hypotheses have been proposed: the "inversion model," where the orientation of intermediates in the active site determines the final stereochemistry, and the "preselection model," where the enzymes selectively bind to different anomers of the sedoheptulose 7-phosphate substrate. acs.org In some cyanobacteria, EVS activity has been linked to the regulation of phycobilisome composition, suggesting a role beyond secondary metabolism. nih.gov The substrate of EVS, SH7P, or the lack of its downstream products may influence the transcription of genes related to photosynthesis. ebi.ac.uknih.gov
| Enzyme | Substrate | Product | Potential Role of Product | References |
|---|---|---|---|---|
| 2-epi-5-epi-valiolone synthase (EEVS) | Sedoheptulose 7-phosphate | 2-epi-5-epi-valiolone | Precursor for acarbose, validamycin A | nih.govnih.gov |
| 2-epi-valiolone synthase (EVS) | Sedoheptulose 7-phosphate | 2-epi-valiolone | Alternative precursor for aminocyclitols | nih.govacs.org |
Desmethyl-4-deoxygadusol synthase (DDGS) in Secondary Metabolism
Desmethyl-4-deoxygadusol synthase (DDGS) is a sugar phosphate cyclase that converts sedoheptulose 7-phosphate into desmethyl-4-deoxygadusol. nih.govnih.gov This product is a precursor for mycosporine-like amino acids (MAAs), which function as natural sunscreen compounds in various organisms. nih.govelifesciences.org DDGS was discovered during investigations into the biosynthesis of these UV-protective compounds. nih.govresearchgate.net
The enzyme is homologous to both DHQS and EEVS and is widely distributed in prokaryotes and eukaryotes, including cyanobacteria, fungi, and some marine invertebrates. nih.govelifesciences.orgpdbj.org The catalytic mechanism of DDGS is proposed to be more complex than that of EEVS, involving additional steps of enolization, dehydration, and tautomerization to form desmethyl-4-deoxygadusol. nih.govnih.govelifesciences.org The biosynthesis of MAAs was initially thought to proceed via the shikimate pathway, but later studies confirmed the central role of DDGS. elifesciences.org
Interestingly, in some organisms like the cyanobacterium Anabaena variabilis, the inactivation of the DDGS gene did not completely eliminate MAA production, suggesting the existence of alternative biosynthetic routes. elifesciences.org The discovery of DDGS has highlighted the diverse evolutionary paths taken by sugar phosphate cyclases to generate a wide range of functional secondary metabolites from a common primary metabolite intermediate. nih.gov
Sedoheptulose-7-phosphate Isomerase (GmhA) in Heptose Biosynthesis
Sedoheptulose-7-phosphate isomerase, commonly known as GmhA, is a crucial enzyme in the biosynthesis of heptoses, which are essential components of the lipopolysaccharide (LPS) in the outer membrane of most Gram-negative bacteria. exeter.ac.ukresearchgate.net This enzyme catalyzes the isomerization of sedoheptulose 7-phosphate (SH7P) to D-glycero-D-manno-heptose 7-phosphate (D-α-D-M7P). researchgate.netuniprot.orgunam.mx This reaction represents the first committed step in the pathway leading to the synthesis of ADP-L-glycero-β-D-manno-heptose, a key building block of the LPS core region. wikipedia.org
The heptose components of LPS are vital for bacterial virulence and resistance to antibiotics, making the enzymes in their biosynthetic pathway, including GmhA, attractive targets for the development of new antimicrobial agents. exeter.ac.uk GmhA from various bacterial species, including Escherichia coli, Burkholderia pseudomallei, and Mycobacterium tuberculosis, has been structurally and biochemically characterized. exeter.ac.ukresearchgate.net The enzyme typically exists as a tetramer and requires a metal ion, often zinc, for its catalytic activity. exeter.ac.ukresearchgate.net The reaction mechanism is proposed to proceed through an enediol intermediate. unam.mx
Kinetic studies of M. tuberculosis GmhA have shown a Km of approximately 0.31 mM for sedoheptulose 7-phosphate and a catalytic efficiency (kcat/Km) of about 1.45 mM-1s-1. researchgate.net The product of the reaction is a racemic mixture of D-glycero-α-D-manno-heptose 7-phosphate and D-glycero-β-D-manno-heptose 7-phosphate. uniprot.org
| Property | Description | References |
|---|---|---|
| Systematic Name | D-glycero-D-manno-heptose 7-phosphate aldose-ketose-isomerase | wikipedia.org |
| Substrate | Sedoheptulose 7-phosphate | uniprot.orgunam.mx |
| Product | D-glycero-D-manno-heptose 7-phosphate | researchgate.netuniprot.org |
| Cofactor | Zn2+ | researchgate.net |
| Biological Role | First step in heptose biosynthesis for lipopolysaccharide formation | exeter.ac.ukunam.mx |
Pyrophosphate-dependent Phosphofructokinase (PPi-PFK) and SH7P Phosphorylation
Pyrophosphate-dependent 6-phosphofructokinase (PPi-PFK) is an enzyme that primarily catalyzes the reversible phosphorylation of fructose 6-phosphate to fructose 1,6-bisphosphate, using inorganic pyrophosphate (PPi) as the phosphoryl donor. oup.comoup.com While its main role is in glycolysis and gluconeogenesis, some PPi-PFKs exhibit a broader substrate specificity and can also phosphorylate sedoheptulose 7-phosphate (SH7P). oup.comresearchgate.net
The PPi-PFK from the thermotolerant methanotroph Methylococcus capsulatus has been shown to efficiently catalyze the phosphorylation of SH7P. oup.comoup.com In fact, this enzyme displays a much higher affinity for SH7P (Km of 0.027 mM) compared to its primary substrate, fructose 6-phosphate (Km of 2.27 mM). oup.comoup.com The maximal velocity (Vmax) for SH7P phosphorylation is also significantly higher. oup.comoup.com In contrast, the PPi-PFK from the halotolerant methanotroph Methylomicrobium alcaliphilum phosphorylates SH7P with much lower efficiency. nih.gov This difference in substrate specificity may be related to the different metabolic pathways these organisms use for carbon assimilation. nih.gov
The ability of certain PPi-PFKs to phosphorylate SH7P suggests a potential link between the pentose phosphate pathway and glycolysis that is mediated by this enzyme. However, other studies on PPi-PFK from different organisms, such as the actinomycete Amycolatopsis methanolica, have shown no effect of SH7P on the enzyme's activity, indicating that this broader substrate range is not a universal feature of all PPi-PFKs. nih.gov
Sedoheptulose-7-phosphate Phosphatase Activity in Plants
In plants, the dephosphorylation of sedoheptulose 1,7-bisphosphate to sedoheptulose 7-phosphate is a well-characterized step in the Calvin cycle, catalyzed by sedoheptulose-1,7-bisphosphatase (SBPase). wikipedia.orgelifesciences.orgfrontiersin.org However, evidence suggests the existence of a distinct phosphatase activity that acts directly on sedoheptulose 7-phosphate (SH7P) to produce the free sugar sedoheptulose. oup.com
Studies on Crassulacean acid metabolism (CAM) plants like Kalanchoë pinnata and Sedum spectabile have shown that under conditions of high CO2 or sucrose (B13894) induction, there is an accumulation of sedoheptulose. oup.com This accumulation is proposed to result from the action of a sedoheptulose-7-phosphate phosphatase on SH7P, an intermediate of the oxidative pentose phosphate pathway. oup.com This enzymatic activity appears to be regulated, as it is attenuated by the presence of ADP and inorganic phosphate. oup.com
This specific phosphatase activity has not been observed in C3 plants like wheat, suggesting it might be a specialized mechanism in certain plant types. oup.com The production of free sedoheptulose via this phosphatase may play a role in carbon and phosphorus homeostasis in these plants. oup.com While sedoheptulokinase activity (the reverse reaction) has not been detected in these plants, the control of sedoheptulose levels appears to be managed by the supply of SH7P and the activity of this specific phosphatase. oup.com
Mechanistic and Structural Characterization of Sedoheptulose 7 Phosphate Interacting Enzymes
Catalytic Mechanisms of SH7P Transformation
The conversion of sedoheptulose (B1238255) 7-phosphate by various enzymes involves distinct and complex catalytic strategies. These mechanisms, which have been elucidated through structural and biochemical studies, reveal the elegant chemical logic underlying these biological transformations.
GmhA, a sedoheptulose-7-phosphate isomerase, is a pivotal enzyme in the biosynthesis of the lipopolysaccharide (LPS) core in Gram-negative bacteria. researchgate.netebi.ac.uk It catalyzes the isomerization of D-sedoheptulose 7-phosphate into D-glycero-D-manno-heptose 7-phosphate, which is the first dedicated step in the synthesis of the LPS precursor, ADP-heptose. researchgate.netebi.ac.uk Through structural and biochemical analyses of GmhA from bacteria like Escherichia coli and Pseudomonas aeruginosa, a proposed enediol-intermediate isomerase mechanism has emerged. researchgate.netebi.ac.ukrhea-db.org This mechanism likely involves the formation of an enediol intermediate, a common feature in sugar isomerization. The enzyme is thought to facilitate a proton transfer, which proceeds through a high-energy enediolate transition state stabilized by active site residues. researchgate.net Structural data of GmhA in its unliganded state, as well as when bound to its substrate and product, indicate that the enzyme undergoes substantial conformational shifts, including a reorganization of its quaternary structure, to drive the isomerization reaction. researchgate.netebi.ac.uk
Sedoheptulose 7-phosphate cyclases (SH7PCs) comprise a family of enzymes that convert SH7P into a variety of carbocyclic compounds. acs.orgresearchgate.netnih.gov These cyclic products form the structural foundation for numerous bioactive natural products. nih.gov These enzymes are evolutionarily related to 3-dehydroquinate (B1236863) synthase (DHQS), which is a key player in the shikimate pathway. nih.govnih.gov The catalytic mechanism of SH7PCs is believed to mirror that of DHQS, involving a complex, multi-step reaction cascade. nih.gov This sequence is thought to include:
Dehydrogenation: The reaction is initiated by the NAD+-dependent oxidation of the C5 hydroxyl group of SH7P.
Phosphate (B84403) Elimination: This is followed by the elimination of the phosphate group from the C7 position.
Reduction: The ketone at C5 is subsequently reduced.
Ring Opening and Rotation: The linear sugar chain undergoes a ring-opening event, followed by rotation around the C5-C6 bond.
Intramolecular Aldol (B89426) Cyclization: The final step involves an intramolecular aldol reaction to forge the six-membered carbocyclic ring. nih.gov
A remarkable characteristic of SH7P cyclases is their capacity to generate stereochemically different products from the identical substrate. For instance, 2-epi-5-epi-valiolone (B1265091) synthase (EEVS) and 2-epi-valiolone synthase (EVS) are related enzymes that both act on SH7P yet produce stereoisomeric products. nih.govebi.ac.uk Two main hypotheses have been put forward to account for this stereocontrol:
Preselection Model: This hypothesis posits that the stereochemical fate is dictated by the enzyme's selective binding of either the α- or β-pyranose anomer of the SH7P substrate. acs.orgnih.gov
Inversion Model: This alternative model suggests that the product's stereochemistry is determined by variations in the geometry of the aldol acceptor during the catalytic process itself. nih.govacs.org
Recent investigations using synthetic carba-analogs of SH7P anomers have cast doubt on the preselection model. nih.govacs.org Kinetic studies involving enzymes such as ValA (an EEVS) and Amir_2000 (an EVS) indicate that the differing stereochemical outcomes are not a consequence of selective anomer binding. nih.gov These findings lend support to the inversion model, where the stereospecificity is governed by the precise positioning of the substrate within the active site, leading to an inverted configuration in the final product. nih.govacs.org
Multi-Step Cyclization Mechanisms of SH7PCs
Active Site Architecture and Substrate Recognition
The catalytic function and specificity of enzymes that interact with SH7P are determined by the three-dimensional arrangement of their active sites. The precise positioning of amino acid residues, along with necessary cofactors, establishes a microenvironment optimized for binding SH7P and guiding its chemical transformation.
The active sites of SH7PCs share considerable structural similarity with that of DHQS. acs.orgresearchgate.netnih.gov The crystal structure of ValA from Streptomyces hygroscopicus, for instance, shows a fold and active site organization that is highly analogous to DHQS. acs.orgnih.gov This structural conservation provides a model for how SH7P is accommodated within the active site. acs.orgresearchgate.netnih.gov
Key characteristics of the active site include:
Conserved Residues: A set of highly conserved amino acid residues is vital for both catalysis and the binding of the NAD+ cofactor and the sugar phosphate substrate. acs.orgresearchgate.netnih.gov
Distinct Loop Conformation: A significant structural divergence between many SH7PCs and DHQS is a loop that adopts a unique conformation, often due to an Asp → Asn substitution. This alteration repositions a critical arginine residue, which is thought to be important for substrate discrimination. acs.orgnih.gov
Domain Movement: These enzymes are generally composed of two domains that create a cleft housing the active site. Substrate binding is believed to trigger a conformational change to a "closed" state, which isolates the reaction from the solvent and optimally positions catalytic residues. acs.orgresearchgate.netnih.govexeter.ac.uk
| Enzyme Family | Key Active Site Features | Reference |
|---|---|---|
| GmhA | Undergoes quaternary structure reorganization during catalysis. | researchgate.netebi.ac.uk |
| SH7PCs | Homologous fold to DHQS; conserved NAD+ and substrate binding residues; distinct loop conformation compared to DHQS. | acs.orgresearchgate.netnih.gov |
Divalent metal cations are indispensable cofactors for the activity of SH7PCs and related sugar phosphate cyclases. acs.orgjst.go.jp These ions, most commonly zinc (Zn2+) or cobalt (Co2+), fulfill crucial structural and catalytic functions. acs.orgjst.go.jp
Structural Integrity: The metal ion is typically coordinated by specific amino acid side chains in the active site, which helps to maintain the enzyme's structural integrity and stabilize its catalytically competent closed conformation. nih.gov In the GmhA enzyme from Burkholderia pseudomallei, a zinc ion is located at the center of the active site, where it stabilizes this closed form. nih.gov
Catalytic Participation: The metal cation is directly engaged in the catalytic mechanism. It is proposed to coordinate to hydroxyl groups on the substrate, which serves to orient the substrate correctly for the reaction and may help to stabilize developing negative charges on reaction intermediates. acs.orgnih.gov For example, in both DHQS and 2-deoxy-scyllo-inosose (B3429959) synthase (DOIS), the metal ion is observed to coordinate with two of the substrate's hydroxyl groups. acs.org The metal can also function as a Lewis acid, polarizing chemical bonds and thereby facilitating key steps like phosphate elimination.
| Enzyme | Metal Cofactor(s) | Role of Metal Ion | Reference |
|---|---|---|---|
| SH7PCs (e.g., ValA) | Zn2+, Co2+ | Cofactor for catalysis, structural stability. | acs.org |
| DHQS | Zn2+, Co2+ | Coordinates substrate hydroxyls, essential for catalysis. | acs.org |
| DOIS | Co2+ | Essential for catalysis. | acs.orgjst.go.jp |
| GmhA (B. pseudomallei) | Zn2+ | Stabilizes the closed, active conformation of the enzyme; presents coordinating side chains for catalysis. | nih.gov |
Substrate Binding Pockets and Key Residues
Conformational Dynamics and Allosteric Regulation
The interaction of sedoheptulose 7-phosphate with its associated enzymes is characterized by significant conformational changes and allosteric regulation, which are crucial for controlling metabolic pathways. These dynamic processes ensure the efficient catalysis and integration of sedoheptulose 7-phosphate metabolism within the broader network of cellular carbohydrate processing.
Allosteric Regulation of Associated Enzymes (e.g., PFK)
Phosphofructokinase (PFK) is a critical regulatory enzyme in glycolysis, catalyzing the phosphorylation of fructose (B13574) 6-phosphate. In some organisms, PFK can also utilize sedoheptulose 7-phosphate as a substrate, and its activity is subject to allosteric regulation. This regulation is a key mechanism for controlling the flow of metabolites through glycolysis and the pentose (B10789219) phosphate pathway. mdpi.comnih.gov
In certain bacteria and protists that lack the enzyme transaldolase, PFK plays an alternative role in the pentose phosphate pathway by phosphorylating sedoheptulose 7-phosphate to sedoheptulose 1,7-bisphosphate. portlandpress.comnih.gov This reaction is part of a bypass that allows the interconversion of pentose phosphates and hexose (B10828440) phosphates. The pyrophosphate-dependent PFKs (PPi-PFKs) found in organisms like Clostridium thermocellum can use both fructose 6-phosphate and sedoheptulose 7-phosphate as substrates with similar affinities. nih.gov These PPi-PFKs are typically not allosterically regulated and catalyze a reversible reaction. nih.govportlandpress.com
In contrast, the ATP-dependent PFKs, such as PfkA from Escherichia coli, are allosterically regulated enzymes. uniprot.org While the primary substrate for E. coli PfkA is fructose 6-phosphate, it can also phosphorylate sedoheptulose 7-phosphate. uniprot.org The activity of ATP-dependent PFKs is generally activated by ADP and inhibited by phosphoenolpyruvate (B93156), providing a sensitive control mechanism that responds to the cell's energy status. mdpi.comuniprot.org The ability of PFK to be regulated by molecules other than its direct substrates and products is a hallmark of allosteric control, ensuring that the rate of glycolysis is finely tuned to the metabolic needs of the cell.
Table 2: Substrate Specificity and Regulation of PFK from Different Organisms
| Organism | PFK Type | Primary Substrate(s) | Allosteric Regulation |
| Clostridium thermocellum | PPi-dependent | Fructose 6-phosphate, Sedoheptulose 7-phosphate nih.gov | Typically non-allosteric nih.govportlandpress.com |
| Entamoeba histolytica | PPi-dependent | Sedoheptulose 7-phosphate nih.gov | Not a primary mode of regulation. |
| Escherichia coli | ATP-dependent (PfkA) | Fructose 6-phosphate, Sedoheptulose 7-phosphate uniprot.org | Activated by ADP, inhibited by phosphoenolpyruvate uniprot.org |
| Mycobacterium tuberculosis | ATP-dependent (PfkA and PfkB) | Fructose 6-phosphate mdpi.com | PfkA is allosterically regulated. mdpi.com |
Regulation of Sedoheptulose 7 Phosphate Metabolism and Flux
Allosteric and Feedback Regulatory Mechanisms
The activities of enzymes that produce or consume SH7P are modulated by the binding of effector molecules at allosteric sites, which are distinct from the active site. This allows for rapid adjustments in metabolic flux in response to changes in the concentrations of key metabolites.
Feedback inhibition is a primary mechanism for regulating SH7P levels. Sedoheptulose-1,7-bisphosphatase (SBPase), an enzyme in the Calvin cycle that produces SH7P by dephosphorylating sedoheptulose-1,7-bisphosphate, is a key regulatory point. Research on spinach chloroplasts has shown that SBPase is specifically inhibited by its own product, sedoheptulose-7-phosphate. elifesciences.org This product inhibition ensures that the rate of SH7P synthesis is controlled by the demand for it in subsequent reactions. elifesciences.org
In addition to product inhibition, SBPase is also inhibited by inorganic phosphate (B84403) (Pi). wikipedia.org Studies on the metabolism of crassulacean acid metabolism (CAM) plants have indicated that the carbon flux leading to the formation of sedoheptulose (B1238255) is attenuated by both ADP and inorganic phosphate. researchgate.net Furthermore, early research on the erythrocyte pentose (B10789219) phosphate pathway identified that both transketolase and transaldolase, the primary enzymes for SH7P interconversion in the PPP, can be inhibited by phosphates. nih.gov This regulation by phosphate is crucial for maintaining phosphate homeostasis within the cell, particularly in photosynthetic organisms where high rates of carbon fixation can deplete cytosolic phosphate levels. Other metabolites, such as glycerate and ribulose-1,5-bisphosphate, have also been found to inhibit SBPase activity. elifesciences.org Conversely, in some bacteria, the Calvin cycle intermediate glyceraldehyde-3-phosphate has been shown to cause a feed-forward activation of Fructose-1,6/Sedoheptulose-1,7-bisphosphatase (F/SBPase), stimulating the cycle. biorxiv.org
Redox Regulation of SH7P-related Enzymes (e.g., SBPase)
In photosynthetic organisms, the activity of key enzymes in the Calvin-Benson-Bassham cycle is coupled to the light reactions of photosynthesis through redox regulation. SBPase is a prime example of an enzyme controlled by this mechanism. elifesciences.org Its activation is mediated by the ferredoxin-thioredoxin system. elifesciences.orgwikipedia.org
In the light, photosystem I reduces ferredoxin, which in turn reduces thioredoxin via the enzyme ferredoxin-thioredoxin reductase. wikipedia.orgelifesciences.org The reduced thioredoxin, specifically thioredoxin-f, then activates SBPase by reducing a specific regulatory disulfide bond within the enzyme to a dithiol. wikipedia.orgnih.gov This reduction of a cysteine-cysteine bond (involving Cys52 and Cys57 in some species) induces a conformational change in the enzyme's active site, leading to its activation. wikipedia.org This light-dependent activation ensures that the carbon fixation pathway is active only when there is sufficient light energy to produce the necessary ATP and NADPH. The redox potentials for the regulatory disulfides of SBPase and the related enzyme fructose-1,6-bisphosphatase have been found to be similar, at -310 mV and -290 mV, respectively, in the moss Physcomitrella patens. nih.gov
Transcriptional and Post-translational Control of Enzyme Expression
Environmental cues also trigger transcriptional changes. In glioblastoma cells, hypoxia leads to the downregulation of PPP enzymes. oup.com Conversely, studies in hepatomas have shown that malignant transformation is associated with increased transaldolase activity, suggesting a reprogramming of gene expression for this PPP enzyme. nih.gov
Post-translational modifications (PTMs) provide another layer of rapid and reversible regulation. The redox control of SBPase by thioredoxin is a classic example of a PTM. nih.gov Other enzymes in the pathway are also subject to PTMs. G6PD, for example, can be regulated by modifications such as phosphorylation, acetylation, and glucosylation, which fine-tune its activity in response to various signals. portlandpress.com
Dynamic Carbon Re-routing and Metabolic Adaptation
Cells must dynamically partition carbon between glycolysis and the pentose phosphate pathway to adapt to different metabolic states. The direction of carbon flux is highly flexible and depends on the cellular demand for either NADPH for reductive biosynthesis and antioxidant defense or ribose-5-phosphate (B1218738) for nucleotide synthesis. nih.govlibretexts.org
When the demand for NADPH is high, such as during oxidative stress, carbon is preferentially shunted into the oxidative branch of the PPP. nih.govbiorxiv.org This is exemplified in the bacterium Pseudomonas putida, which, when exposed to hydrogen peroxide, undergoes a massive flux reconfiguration. biorxiv.org This rerouting leads to a significant accumulation of PPP intermediates, including a 2- to 7.6-fold increase in the pools of xylulose-5-phosphate, ribulose-5-phosphate, and sedoheptulose-7-phosphate. biorxiv.org
Conversely, when the demand for biosynthetic precursors like ribose-5-phosphate outweighs the need for NADPH, the non-oxidative branch of the PPP can operate in reverse. weebly.com This allows the cell to synthesize ribose-5-phosphate from glycolytic intermediates (fructose-6-phosphate and glyceraldehyde-3-phosphate) without producing NADPH. nih.govweebly.com This metabolic plasticity is crucial for proliferating cells that require large amounts of nucleotides for DNA and RNA synthesis. weebly.com The table below illustrates the dramatic shift in metabolite concentration upon genetic modification, highlighting the potential for carbon re-routing.
| Metabolite | Wild Type (WT) Strain Conc. (mM) | ΔtktAB Δzwf Strain Conc. (mM) | Fold Change |
| Sedoheptulose 7-phosphate (SH7P) | ~ 0.1 | ~ 3.0 | ~ 30x |
| Data derived from research on E. coli strains where transketolase genes (tktAB) were deleted, forcing carbon rerouting. jst.go.jp |
Impact of Environmental Factors on SH7P Metabolism (e.g., CO2 enrichment)
The metabolism of SH7P is highly responsive to environmental signals, particularly in photosynthetic organisms. Elevated atmospheric carbon dioxide (CO2) concentrations directly impact the Calvin-Benson-Bassham cycle. In some CAM plants, CO2 enrichment has been shown to stimulate the carbon flux towards SH7P. researchgate.net This leads to the accumulation of free sedoheptulose, which is thought to be a mechanism for managing carbon and phosphate balance to prevent the suppression of photosynthesis. researchgate.net Furthermore, studies involving the overexpression of SBPase in plants have demonstrated enhanced photosynthesis and growth, particularly under elevated CO2 conditions, indicating that SBPase activity is a limiting factor for carbon fixation. elifesciences.org
Other environmental factors, such as oxygen availability, also play a crucial role. Hypoxia, or low oxygen, has been shown to cause a metabolic switch in glioblastoma cells. oup.com Under hypoxic conditions, these cells downregulate the expression of PPP enzymes and shift glucose metabolism away from the PPP and towards glycolysis. oup.com This adaptation prioritizes rapid ATP production through glycolysis over the biosynthetic and reductive functions of the PPP.
Physiological and Pathological Research Implications of Sedoheptulose 7 Phosphate
Role in Cellular Homeostasis and Carbon Storage
Carbon and Phosphate (B84403) Homeostasis in Photosynthetic Organisms
In photosynthetic organisms, sedoheptulose (B1238255) 7-phosphate is integral to the Calvin-Benson-Bassham (CBB) cycle, where it is a precursor for the regeneration of ribulose-1,5-bisphosphate, the primary acceptor of CO2. numberanalytics.comfrontiersin.org This role places it at the heart of carbon fixation. Research in Crassulacean acid metabolism (CAM) plants, such as Kalanchoë pinnata, has revealed a novel mechanism where sedoheptulose 7-phosphate is converted to free sedoheptulose. nih.govoup.com This accumulation of free sedoheptulose is proposed to function as an alternative carbon store, particularly under conditions of elevated CO2 or when the capacity to transport sucrose (B13894) is limited. researchgate.netnih.govoup.com This process helps to prevent the detrimental effects of excess sucrose accumulation and the depletion of inorganic phosphate (Pi), thereby maintaining both carbon and phosphate homeostasis and preventing the suppression of photosynthesis. nih.govoup.com
The conversion is catalyzed by a sedoheptulose-7-phosphate phosphatase, and the carbon flux towards this pathway is stimulated by high levels of triose-phosphates. nih.govoup.com This metabolic flexibility allows these organisms to adapt to changing environmental conditions. While initially observed in CAM plants, which are particularly susceptible to phosphate imbalances, the presence of sedoheptulose in a variety of other plant families suggests this could be a more widespread mechanism for maintaining metabolic balance. researchgate.netnih.gov
Contribution to Cellular Redox Balance and Protection Against Oxidative Stress
Sedoheptulose 7-phosphate is a crucial component of the non-oxidative branch of the pentose (B10789219) phosphate pathway (PPP). numberanalytics.com The PPP is a major source of NADPH, a key reductant essential for protecting cells against oxidative stress. numberanalytics.comcreative-proteomics.com NADPH is required for the regeneration of reduced glutathione (B108866) (GSH), a primary antioxidant, by the enzyme glutathione reductase. creative-proteomics.com By participating in the interconversion of sugar phosphates, sedoheptulose 7-phosphate helps to maintain the flux through the PPP, thereby ensuring a steady supply of NADPH to counteract reactive oxygen species (ROS). numberanalytics.comnih.gov
Studies have shown that under conditions of oxidative stress, the flux of glucose into the PPP increases, leading to elevated levels of intermediates like sedoheptulose 1,7-bisphosphate, a derivative of sedoheptulose 7-phosphate. nih.gov This metabolic shift is a cytoprotective response. nih.gov The expression of sedoheptulose kinase, which can phosphorylate free sedoheptulose to sedoheptulose 7-phosphate, has been shown to increase resistance to oxidative stress, highlighting the pathway's role in providing the necessary NADPH for redox homeostasis. nih.govresearchgate.net Therefore, the metabolism of sedoheptulose 7-phosphate is intrinsically linked to the cell's capacity to manage oxidative damage and maintain redox balance. numberanalytics.comnih.gov
Sedoheptulose 7-phosphate in Immunometabolism
Influence on Macrophage Activation and Phenotypes (M1/M2)
The metabolic state of immune cells is a critical determinant of their function. Macrophages, key players in the innate immune system, can polarize into different functional phenotypes, broadly classified as pro-inflammatory (M1) and anti-inflammatory (M2). This polarization is tightly linked to distinct metabolic profiles.
M1 macrophages, typically activated by stimuli like lipopolysaccharide (LPS), exhibit enhanced glycolysis and an active pentose phosphate pathway. nih.govresearchgate.net This metabolic reprogramming leads to the production of pro-inflammatory cytokines. Research indicates that M1 polarization is associated with an increased flux through the PPP, resulting in higher levels of intermediates, including sedoheptulose 7-phosphate. researchgate.netnih.gov This increased PPP activity generates the NADPH necessary for the respiratory burst and antioxidant defenses required by M1 macrophages. nih.gov
Conversely, M2 macrophages, which are involved in tissue repair and resolution of inflammation, generally show decreased levels of PPP-associated metabolites like sedoheptulose 7-phosphate. nih.gov The regulation of sedoheptulose 7-phosphate levels appears to be a key control point in macrophage polarization. The enzyme carbohydrate kinase-like protein (CARKL) catalyzes a reaction involving sedoheptulose, and its expression is dynamically regulated during macrophage activation. nih.govresearchgate.netfrontiersin.org LPS stimulation leads to a rapid downregulation of CARKL, which supports the metabolic shift towards a high-redox, pro-inflammatory M1 state. nih.govresearchgate.net Overexpression of CARKL, on the other hand, inhibits M1 polarization and the production of inflammatory cytokines. researchgate.netfrontiersin.org In the M2 phenotype, CARKL is upregulated, which enhances the non-oxidative steps of the PPP. frontiersin.org
| Feature | M1 Macrophage (Pro-inflammatory) | M2 Macrophage (Anti-inflammatory) |
|---|---|---|
| Activating Stimuli | LPS, IFN-γ researchgate.net | IL-4, IL-13 researchgate.net |
| Primary Metabolic Pathways | Increased Glycolysis and Pentose Phosphate Pathway (PPP) nih.govresearchgate.net | Fatty Acid Oxidation (FAO) nih.gov |
| Sedoheptulose 7-phosphate Levels | Increased researchgate.net | Decreased nih.gov |
| CARKL Expression | Downregulated nih.govresearchgate.netfrontiersin.org | Upregulated frontiersin.org |
| Primary Function | Pathogen defense, inflammation nih.gov | Tissue repair, resolution of inflammation |
Significance in Microbial Biosynthesis and Virulence
Role in Lipopolysaccharide (LPS) Biosynthesis in Gram-Negative Bacteria
In Gram-negative bacteria, sedoheptulose 7-phosphate is the starting precursor for the biosynthesis of ADP-L-glycero-β-D-manno-heptose, a crucial component of the inner core of lipopolysaccharide (LPS). mdpi.commdpi.comnih.gov LPS is a major component of the outer membrane of these bacteria, providing structural integrity and acting as a barrier against hydrophobic compounds, including many antibiotics. mdpi.comresearchgate.net
The biosynthesis pathway begins with the isomerization of sedoheptulose 7-phosphate to D-glycero-D-manno-heptose 7-phosphate, a reaction catalyzed by the enzyme GmhA. mdpi.comresearchgate.net Subsequent enzymatic steps lead to the formation of the activated heptose donor, which is then incorporated into the LPS structure. mdpi.comnih.gov
The integrity of this pathway is vital for bacterial survival and virulence. researchgate.net Mutations in the genes responsible for ADP-heptose biosynthesis, such as gmhA, result in a "deep rough" LPS phenotype. mdpi.com Bacteria with this phenotype have a truncated LPS core, leading to increased instability of the outer membrane and heightened susceptibility to a wide range of antibiotics and other harmful agents. mdpi.comresearchgate.net Because this pathway is essential for many pathogenic Gram-negative bacteria and is absent in humans, the enzymes involved, particularly GmhA, are considered attractive targets for the development of new antimicrobial agents or antibiotic adjuvants. researchgate.netacs.org
| Enzyme | Gene | Function | Impact of Deficiency |
|---|---|---|---|
| Sedoheptulose-7-phosphate isomerase | gmhA | Isomerizes sedoheptulose 7-phosphate to D-glycero-D-manno-heptose 7-phosphate mdpi.comresearchgate.net | Blocks the first committed step in ADP-heptose synthesis, leading to a "deep rough" LPS phenotype and increased antibiotic sensitivity mdpi.comresearchgate.net |
| D-glycero-D-manno-heptose 7-phosphate kinase / D-glycero-D-manno-heptose 1-phosphate adenylyltransferase | hldE | Bifunctional enzyme that phosphorylates the heptose intermediate and then activates it with ATP mdpi.comnih.gov | Disrupts heptose incorporation into LPS, resulting in an unstable outer membrane mdpi.com |
| D-glycero-D-manno-heptose 1,7-bisphosphate phosphatase | gmhB | Removes the phosphate group at the C-7 position nih.gov | Leads to the formation of an altered LPS core nih.gov |
| ADP-L-glycero-D-manno-heptose-6-epimerase | hldD (rfaD) | Completes the pathway to form the final ADP-L-β-D-heptose precursor nih.gov | Prevents the formation of the correct heptose isomer for LPS assembly nih.gov |
Impact on Bacterial Susceptibility to Hydrophobic Antibiotics
Sedoheptulose 7-phosphate is a crucial intermediate in the biosynthesis of the inner core of lipopolysaccharide (LPS) in Gram-negative bacteria. Specifically, it is the substrate for the enzyme sedoheptulose-7-phosphate isomerase (GmhA), which catalyzes the first committed step in the formation of ADP-L-glycero-β-D-manno-heptose, a key component of the LPS core. proteopedia.orgresearchgate.netrhea-db.orgebi.ac.uk The LPS outer membrane acts as a significant barrier, preventing the entry of hydrophobic molecules, including certain antibiotics. researchgate.netebi.ac.uk
Research has demonstrated that the absence or alteration of L-glycero-D-manno-heptose in the LPS structure leads to a "deep rough" phenotype. nih.gov This altered LPS structure dramatically increases the susceptibility of bacteria to hydrophobic antibiotics. proteopedia.orgresearchgate.netebi.ac.uk For instance, a knockout mutant of the gene encoding sedoheptulose 7-phosphate isomerase in Helicobacter pylori showed increased susceptibility to the hydrophobic antibiotic novobiocin. nih.gov This is because the compromised LPS barrier allows these antibiotics to penetrate the bacterial cell more effectively. researchgate.netebi.ac.uk Consequently, enzymes within the ADP-heptose biosynthesis pathway, starting with GmhA, are considered promising targets for the development of antibiotic adjuvants. These adjuvants, when used in combination with existing hydrophobic antibiotics, could enhance their efficacy against Gram-negative bacterial infections. proteopedia.orgresearchgate.netebi.ac.uk
Formation of Heptose Moieties in Microbial Natural Products (e.g., Septacidin (B1681074), Hygromycin B)
Sedoheptulose 7-phosphate serves as a common precursor for the biosynthesis of heptose (seven-carbon sugar) moieties found in various microbial natural products, including the antibiotics septacidin and hygromycin B. pnas.orgresearchgate.netmedchemexpress.comnih.govresearchgate.net
Septacidin: This nucleoside antibiotic, known for its antitumor and antifungal properties, contains an L-heptopyranose moiety. nih.gov Studies have revealed that the biosynthesis of this heptose in the Gram-positive bacterium that produces septacidin originates from D-sedoheptulose-7-phosphate. pnas.orgnih.gov The pathway involves the conversion of sedoheptulose 7-phosphate to ADP-L-glycero-β-D-manno-heptose, a process that surprisingly mirrors a segment of the LPS biosynthesis pathway found in Gram-negative bacteria. pnas.orgnih.gov
Hygromycin B: This aminoglycoside antibiotic, used as an anthelmintic agent, features a D-heptopyranose moiety. nih.gov Research has confirmed that the heptose in hygromycin B is also derived from D-sedoheptulose-7-phosphate. pnas.orgnih.gov However, the biosynthetic pathway diverges from that of septacidin. An isomerase, HygP, acts on sedoheptulose 7-phosphate to initiate a series of reactions leading to the formation of the D-heptopyranose structure. pnas.orgnih.gov
The discovery that sedoheptulose 7-phosphate is a shared precursor for these distinct heptose moieties in different classes of antibiotics highlights its fundamental role in microbial secondary metabolism. pnas.orgresearchgate.netresearchgate.net This understanding opens up possibilities for manipulating these biosynthetic pathways through combinatorial biosynthesis to create novel antibiotic derivatives with potentially improved properties. researchgate.net
Theoretical and Mechanistic Linkages to Cellular Proliferation and Disease Models
Non-Oxidative PPP in Tumor Proliferation
The pentose phosphate pathway (PPP) is a crucial metabolic route that runs parallel to glycolysis. It consists of two branches: the oxidative and the non-oxidative. While the oxidative branch is primarily responsible for producing NADPH, the non-oxidative branch is key for the synthesis of pentose sugars, which are essential precursors for nucleotides (the building blocks of DNA and RNA). nih.govnih.govkarger.com In rapidly proliferating cells, such as those found in tumors, there is a high demand for nucleotide synthesis to support continuous cell division. nih.govnih.gov
The non-oxidative PPP provides a mechanism for the cell to generate these necessary pentose phosphates. Sedoheptulose 7-phosphate is a key intermediate in this branch. nih.govuniba.it It is formed in a reaction catalyzed by the enzyme transketolase, which transfers a two-carbon unit from xylulose 5-phosphate to ribose 5-phosphate. nih.gov Subsequently, transaldolase transfers a three-carbon unit from sedoheptulose 7-phosphate to glyceraldehyde 3-phosphate, producing erythrose 4-phosphate and fructose (B13574) 6-phosphate. nih.govkarger.comfrontiersin.org These reversible reactions allow the cell to interconvert sugars and direct metabolic flux towards the production of ribose 5-phosphate, thereby fueling tumor proliferation. nih.govmdpi.com The importance of the non-oxidative PPP in cancer is underscored by findings that its enzymes are often overexpressed in various cancer types, contributing to increased cell proliferation. nih.gov
Role of SH7P in Metabolic Reprogramming in Cancer Cells
Cancer cells undergo significant metabolic reprogramming to sustain their rapid growth and proliferation. mdpi.comnih.gov Sedoheptulose 7-phosphate and the non-oxidative PPP play a significant role in this adaptive process. mdpi.comresearchgate.net One of the hallmarks of cancer metabolism is the Warburg effect, characterized by a high rate of glycolysis even in the presence of oxygen. mdpi.com However, cancer cells also need to divert glucose metabolites into anabolic pathways, such as the PPP, to produce the necessary building blocks for biomass. mdpi.comnih.gov
Sedoheptulose 7-phosphate is central to this metabolic flexibility. The enzyme sedoheptulokinase (SHPK) phosphorylates sedoheptulose to form sedoheptulose 7-phosphate, providing a direct, glycolysis-independent entry point into the non-oxidative PPP. nih.govmdpi.com This allows cancer cells to modulate the carbon flux between glycolysis and the PPP according to their specific metabolic needs, such as the demand for NADPH for antioxidant defense or ribose 5-phosphate for nucleotide synthesis. mdpi.comresearchgate.net In some cancer cells that have developed resistance to glycolysis inhibitors, an upregulation of the PPP, including the enzymes that produce and consume sedoheptulose 7-phosphate, has been observed. This metabolic rerouting allows the cancer cells to circumvent the blocked glycolysis and continue to produce the necessary macromolecules for survival and growth. nih.gov This highlights the role of sedoheptulose 7-phosphate as a critical node in the metabolic reprogramming that supports cancer cell proliferation. nih.govresearchgate.net
Implications in Glioblastoma and Renal Cell Carcinoma Metabolism
Elevated levels of sedoheptulose 7-phosphate and the upregulation of the non-oxidative PPP have been specifically implicated in the metabolism of aggressive cancers like glioblastoma and renal cell carcinoma.
Glioblastoma (GBM): Glioblastoma is the most aggressive form of brain cancer. nih.gov While much focus has been on the oxidative PPP in GBM, recent studies highlight the importance of the non-oxidative branch. nih.govmdpi.com The enzyme sedoheptulokinase (SHPK), which produces sedoheptulose 7-phosphate, has been found to be a key regulator of carbon flux in the non-oxidative PPP. nih.govmdpi.com Increased expression of SHPK in glioblastoma is associated with a worse prognosis and increased tumor cell proliferation. nih.gov Furthermore, sedoheptulose 7-phosphate itself has been found in higher amounts in high-grade gliomas compared to low-grade ones, suggesting its involvement in tumor progression. mdpi.com These findings point to the non-oxidative PPP and enzymes like SHPK as potential therapeutic targets for glioblastoma. nih.gov
Renal Cell Carcinoma (RCC): Metabolic profiling of clear cell renal cell carcinoma (ccRCC) has revealed a distinct signature of increased glucose uptake and utilization through the PPP. oncotarget.com Tumor tissues show significantly higher levels of PPP intermediates, including sedoheptulose 7-phosphate, ribose 5-phosphate, and ribulose 5-phosphate/xylulose 5-phosphate, compared to normal kidney tissue. oncotarget.com This metabolic shift is associated with the overexpression of key PPP enzymes like glucose-6-phosphate dehydrogenase (G6PDH) and transketolase. oncotarget.com The rerouting of glucose metabolism towards the PPP in RCC is believed to support anabolic reactions for cell growth and to maintain redox homeostasis, which is crucial for cell survival under the oxidative stress often found in tumors. oncotarget.com In sunitinib-resistant RCC cells, levels of sedoheptulose 7-phosphate were found to be significantly elevated, suggesting a role for the PPP in drug resistance mechanisms. mdpi.com
Advanced Methodologies for Sedoheptulose 7 Phosphate Research
Stable Isotope Tracing and Metabolic Flux Analysis (MFA)
Stable isotope tracing, coupled with Metabolic Flux Analysis (MFA), stands as a powerful approach to quantitatively track the flow of atoms through metabolic networks. creative-proteomics.com By introducing substrates labeled with stable isotopes like ¹³C, researchers can trace the journey of these labeled atoms into various metabolites, including SH7P. creative-proteomics.comoup.com This allows for the precise mapping of metabolic pathway activity and flux distribution at key branch points. creative-proteomics.com
Quantification of SH7P Flux in Cellular Systems
Metabolic flux analysis (MFA) is a critical tool for quantifying the rates (fluxes) of metabolic reactions within biochemical pathways. researchgate.net In the context of the pentose (B10789219) phosphate (B84403) pathway, MFA, powered by stable isotope labeling, provides a quantitative assessment of metabolic flux. creative-proteomics.com For instance, by supplying cells with ¹³C-labeled glucose, the labeling patterns in SH7P and other intermediates can be measured to deduce the flux through both the oxidative and non-oxidative branches of the PPP. oup.commdpi.com
One method involves using U-¹³C glucose and analyzing the resulting mass isotopologue distribution in SH7P. The formation of specific labeled species, such as M+5 or M+2 in SH7P, can reveal the relative contributions of different arms of the PPP to its synthesis. mdpi.com This approach helps estimate the proportion of ribose-5-phosphate (B1218738) originating from the oxidative PPP. mdpi.com The analysis of isotopic labeling in SH7P over time reveals the dynamics of its synthesis and consumption, indicating the activity of the Calvin cycle or PPP. researchgate.net For example, as cells are exposed to [¹³C]O₂, the proportion of unlabeled SH7P (M0) decreases while labeled versions (M1, M2, etc.) increase, reflecting its active turnover in the pathway. researchgate.net
Enzyme Kinetics and Mechanistic Elucidation
Understanding the enzymes that produce and consume SH7P is fundamental to comprehending its metabolic significance. Enzyme kinetics studies are crucial for determining key parameters like substrate affinity (Kₘ) and catalytic efficiency (kcat) for enzymes such as transketolase, transaldolase, and sedoheptulose-7-phosphate cyclases. nih.gov
Kinetic studies of different sedoheptulose (B1238255) 7-phosphate cyclases, such as 2-epi-5-epi-valiolone (B1265091) synthase (EEVS), 2-epi-valiolone synthase (EVS), and desmethyl-4-deoxygadusol synthase (DDGS), have shown that despite producing distinct cyclic products from the same SH7P substrate, they exhibit relatively similar substrate affinities and catalytic efficiencies. nih.gov Transaldolase, another key enzyme, catalyzes the reversible transfer of a three-carbon ketol unit from SH7P to glyceraldehyde 3-phosphate. ebi.ac.uknih.gov Mechanistic studies propose that this reaction proceeds via a Schiff base intermediate with a lysine (B10760008) residue in the active site. rcsb.org
Protein Crystallography and Structural Biology for SH7P-related Enzymes
Protein crystallography provides high-resolution, three-dimensional structures of enzymes, offering invaluable insights into their catalytic mechanisms. The structures of several enzymes that interact with SH7P have been determined, revealing the architecture of their active sites.
Transaldolase: The crystal structure of E. coli transaldolase B has been solved, revealing an α/β-barrel domain. nih.govrcsb.org The active site, containing the crucial Lys132 residue that forms a Schiff base with the substrate, is located at the bottom of a cleft. rcsb.org This structural information is key to understanding how the enzyme binds SH7P and facilitates the transfer of the C3 ketol fragment. nih.govrcsb.org
Transketolase: Human transketolase, a homodimeric enzyme, has also been structurally characterized. nih.gov Its active sites are found at the interface between the two subunits. nih.gov The structure helps explain how it catalyzes the reversible transfer of a two-carbon unit from ketose phosphates like xylulose 5-phosphate to aldose phosphates, a reaction that can produce SH7P. nih.govwikipedia.org
Sedoheptulose 7-phosphate Cyclases (SH7PCs): The crystal structure of ValA, an SH7PC from Streptomyces hygroscopicus, was the first to be determined for this enzyme class. nih.govacs.org The structure, solved in complex with its NAD⁺ and Zn²⁺ cofactors, shows a fold similar to dehydroquinate synthase. nih.gov This structural data provides a model for substrate binding and helps explain how different SH7PCs can utilize the same substrate to create distinct cyclitol products. nih.govnih.gov
Bioinformatics and Comparative Genomics for Enzyme Discovery and Evolution
Bioinformatics and comparative genomics are essential tools for identifying new enzymes and understanding their evolutionary relationships. By searching genome sequences for proteins with homology to known enzymes, researchers have discovered novel SH7P-related enzymes and mapped their distribution across different organisms. nih.gov
For example, genome mining led to the identification of a new subset of dehydroquinate synthase (DHQS)-like proteins that function as sedoheptulose 7-phosphate cyclases, converting SH7P to 2-epi-valiolone. nih.gov Comparative bioinformatics analyses have revealed that these sugar phosphate cyclases are a diverse superfamily, with members found in bacteria, fungi, and even animals. nih.govnih.gov These studies have shown that enzymes like 2-epi-5-epi-valiolone synthase (EEVS) are widely distributed, suggesting broader biological roles than initially thought, such as the production of sunscreen-like compounds. nih.govresearchgate.net Such analyses also highlight evolutionary events, like a possible circular permutation in the protein sequence of transaldolase, which still results in a similar 3D structure. nih.govrcsb.org
Genetic Manipulation and Pathway Engineering in Model Organisms
Genetic manipulation of model organisms like Escherichia coli and Corynebacterium glutamicum allows for the direct investigation of the in-vivo function of genes and pathways related to SH7P metabolism. By deleting or overexpressing genes encoding enzymes of the pentose phosphate pathway, researchers can alter the intracellular concentration of SH7P and study the consequences.
For instance, deleting the gene for transaldolase in C. glutamicum was shown to increase the accumulation of the SH7P precursor, which in turn improved the production of shinorine (B1251615), a sunscreen compound derived from SH7P, by 5.2-fold. tandfonline.com Further overexpression of 6-phosphogluconate dehydrogenase led to an additional increase in shinorine production. tandfonline.com In E. coli, deleting genes encoding ribose-5-phosphate isomerases (rpiAB) leads to metabolic changes, including an increased activity of transketolase, and alters the cell's sensitivity to antibiotics. mdpi.com These studies demonstrate how pathway engineering can be used to redirect carbon flux towards SH7P for biotechnological applications or to understand its role in cellular physiology. tandfonline.comnih.gov
LC-MS/MS and NMR for Metabolite Quantification and Structural Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy are cornerstone analytical techniques for the study of metabolites like SH7P.
LC-MS/MS: This highly sensitive and specific technique is widely used for the quantification of sugar phosphates, including SH7P, in complex biological samples like blood spots and cell extracts. creative-proteomics.comnih.govresearchgate.net Methods have been developed using ion-pair chromatography coupled with tandem mass spectrometry to accurately measure SH7P concentrations. nih.govresearchgate.net This has been applied to diagnose metabolic disorders like transaldolase deficiency, where affected cells show a significant accumulation of SH7P. nih.gov For example, in transaldolase-deficient fibroblasts, SH7P levels were measured to be between 7.43 and 26.46 µmol/mg protein, compared to a reference range of 0.31-1.14 µmol/mg protein. nih.govresearchgate.net
| Sample Type | Condition | SH7P Concentration (µmol/L or µmol/mg protein) | Reference Range |
| Bloodspots | Transaldolase Deficiency | 5.19 and 5.43 | 0.49-3.33 µmol/L |
| Fibroblasts | Transaldolase Deficiency | 7.43 and 26.46 | 0.31-1.14 µmol/mg protein |
| Lymphoblasts | Transaldolase Deficiency | 16.03 | 0.61-2.09 µmol/mg protein |
Data from Wamelink et al., 2005. nih.govresearchgate.net
NMR Spectroscopy: NMR is a powerful tool for elucidating the chemical structure of molecules in solution. It has been instrumental in characterizing the products of SH7P cyclase reactions. nih.gov For example, time-course ¹H NMR experiments have been used to monitor the enzymatic conversion of SH7P into different cyclitols by following the decrease in substrate signals and the increase in product signals over time. nih.gov NMR has also been used to confirm the structure of synthesized SH7P and to study its conformational forms in aqueous solution, revealing that it exists in multiple anomeric forms. nih.govoup.comresearchgate.net
Evolutionary Biology of Sedoheptulose 7 Phosphate Metabolic Enzymes
Phylogenetic Relationships within the Sugar Phosphate (B84403) Cyclase Superfamily
Sedoheptulose (B1238255) 7-phosphate cyclases (SH7PCs) are members of the broader sugar phosphate cyclase (SPC) superfamily. nih.govacs.org This superfamily also includes well-studied enzymes like 3-dehydroquinate (B1236863) synthases (DHQS) from the shikimate pathway, aminoDHQ synthases, and 2-deoxy-scyllo-inosose (B3429959) synthases. nih.govacs.org Phylogenetic analyses, such as maximum likelihood methods using amino acid substitution models, have been instrumental in elucidating the evolutionary relationships among these proteins. nih.gov
These studies reveal that SH7PCs are phylogenetically related to DHQS. nih.govacs.org For instance, a maximum likelihood phylogenetic tree positions various DHQS-like proteins, including SH7PCs, and shows that enzymes like Amir_2000 and Staur_3140 are more closely related to DHQS than to another group of SH7PCs known as 2-epi-5-epi-valiolone (B1265091) synthases (EEVS). nih.gov This relationship is significant because DHQS catalyzes the cyclization of a different C7 sugar phosphate, 3-deoxy-d-arabinoheptulosonate 7-phosphate (DAHP). nih.gov The shared ancestry suggests a common catalytic framework that has been adapted to accommodate different substrates and catalyze distinct cyclization reactions.
Through comparative bioinformatics, a new clade of proteins within the SPC superfamily with similarity to EEVS has been identified. nih.gov These proteins are widespread in organisms like cyanobacteria and fungi. nih.gov The collective classification of these enzymes into the SPC superfamily is based on their shared function of cyclizing sugar phosphate substrates. nih.gov
Divergence of SH7PCs and Production of Distinct Cyclic Products
A remarkable feature of SH7PC evolution is the divergence of these enzymes to produce a variety of cyclic products from the same substrate, sedoheptulose 7-phosphate. acs.orgnih.gov Currently, three main classes of SH7PCs are recognized, each catalyzing the formation of a different cyclic molecule:
2-epi-5-epi-valiolone synthases (EEVS): These enzymes produce 2-epi-5-epi-valiolone (EEV), a precursor to bioactive natural products like the antidiabetic drug acarbose (B1664774) and the agricultural fungicide validamycin. nih.govacs.org
Desmethyl-4-deoxygadusol synthases (DDGS): These enzymes synthesize desmethyl-4-deoxygadusol (DDG), a key intermediate in the biosynthesis of mycosporine-like amino acids (MAAs), which function as natural sunscreens. nih.govgenome.jp
2-epi-valiolone synthases (EVS): This is the least common family of SH7PCs, and they produce 2-epi-valiolone (EV). acs.orgnih.gov
The ability of these homologous enzymes to generate distinct products from a single substrate is a classic example of evolutionary divergence. nih.gov Structural and biochemical studies are beginning to unravel the molecular basis for this functional diversity. For example, it has been proposed that the selection of different anomeric forms (α- or β-pyranose) of SH7P by the enzyme's active site may influence the stereochemical outcome of the cyclization reaction. acs.org Specifically, it is suggested that EEVS and DDGS bind the α-pyranose anomer, while EVS binds the β-pyranose anomer. acs.org
| Enzyme Class | Abbreviation | Substrate | Product | Biological Role of Product |
|---|---|---|---|---|
| 2-epi-5-epi-valiolone synthase | EEVS | Sedoheptulose 7-phosphate | 2-epi-5-epi-valiolone (EEV) | Precursor to acarbose, validamycin, gadusol. nih.govacs.orgresearchgate.net |
| Desmethyl-4-deoxygadusol synthase | DDGS | Sedoheptulose 7-phosphate | Desmethyl-4-deoxygadusol (DDG) | Precursor to mycosporine-like amino acids (MAAs). nih.govgenome.jp |
| 2-epi-valiolone synthase | EVS | Sedoheptulose 7-phosphate | 2-epi-valiolone (EV) | Predicted precursor for aminocyclitol biosynthesis. acs.org |
Horizontal Gene Transfer Events and Distribution Across Domains of Life
The evolutionary history of SH7PC genes is further complicated and enriched by horizontal gene transfer (HGT) events. researchgate.net These enzymes are not confined to a single domain of life but are found widely distributed across prokarya and eukarya. nih.gov Their presence has been documented in a diverse array of organisms, including:
Pathogenic bacteria
Plant symbionts
Nitrogen-fixing bacteria
Myxobacteria
Cyanobacteria
Fungi
Stramenopiles
Animals nih.gov
The sporadic distribution of these genes, particularly the presence of EEVS-like genes in vertebrates like fish, which lack the canonical shikimate pathway, strongly suggests that HGT has played a significant role in their dissemination. researchgate.net It is believed that animals may have acquired their MAA-like biosynthetic machinery from various microbes through HGT. researchgate.net
A notable case of HGT involves a six-gene cluster, likely of bacterial origin from the phylum Bacteroidetes, found in the plastid genomes of some eustigmatophyte algae. royalsocietypublishing.org This cluster includes a gene for a novel clade within the sugar phosphate cyclase superfamily. royalsocietypublishing.org Similarly, the genes for erythritol (B158007) catabolism in rhizobia, which connects to the pentose (B10789219) phosphate pathway, are thought to have been acquired via HGT. asm.org
Evolutionary Adaptation of Sedoheptulose 7-phosphate Pathways in Different Organisms
The enzymes and pathways involving sedoheptulose 7-phosphate have undergone significant adaptation in various organisms to suit their specific metabolic needs and ecological niches.
In some organisms, SH7P is primarily an intermediate in the pentose phosphate pathway (PPP), a crucial component of central carbon metabolism for producing NADPH and precursors for nucleotide and aromatic amino acid biosynthesis. nih.gov However, in others, it has been co-opted for secondary metabolism. nih.gov
For example, in the archaeon Thermotoga maritima, the enzymes of the pentose phosphate pathway, including those that interconvert with SH7P, are being explored for their thermostability and potential use in biotechnological applications like hydrogen production. nrel.gov
In the protist Entamoeba histolytica, a variation of the pentose phosphate pathway exists where the phosphofructokinase (PFK) enzyme can phosphorylate SH7P to form sedoheptulose 1,7-bisphosphate, bypassing the need for a transaldolase enzyme. portlandpress.com
In the marine cyanobacterium Prochlorococcus, which lives in phosphorus-limited environments, there has been an evolutionary adaptation to minimize its dependence on phosphate. asm.org This includes network-wide reductions in phosphate-reaction participation, which would inherently involve pathways utilizing phosphorylated intermediates like SH7P. asm.org
Future Research Directions and Unanswered Questions
Identification of Novel Enzymes and Metabolic Pathways Involving Sedoheptulose (B1238255) 7-phosphate
The known enzymatic landscape for SH7P primarily includes transketolase and transaldolase in the reversible non-oxidative PPP, sedoheptulose-bisphosphatase in the Calvin cycle, and sedoheptulose kinase (SHPK), which phosphorylates free sedoheptulose to SH7P. ebi.ac.uknumberanalytics.comresearchgate.net However, research has begun to uncover a more diverse range of enzymes that utilize SH7P, particularly as a gateway to secondary metabolism.
A significant area of ongoing research is the family of Sedoheptulose 7-phosphate cyclases (SH7PCs) . These enzymes, related to 3-dehydroquinate (B1236863) synthases (DHQS), catalyze the conversion of SH7P into various cyclitol core structures. researchgate.netnih.gov To date, three distinct types have been characterized, each producing a different cyclic product from the same substrate:
2-epi-5-epi-valiolone (B1265091) synthase (EEVS) nih.gov
2-epi-valiolone synthase (EVS) nih.gov
Desmethyl-4-deoxygadusol synthase (DDGS) nih.gov
The discovery of these enzymes was a crucial step, but how homologous enzymes create stereochemically different products from a common substrate remains a major unanswered question. ebi.ac.ukacs.org Furthermore, genome mining efforts have revealed that genes for SH7PCs are widely distributed across prokaryotes and eukaryotes, including pathogenic bacteria, fungi, and various marine organisms, suggesting a broad and underexplored biological role. nih.govresearchgate.net
Another class of enzymes under investigation is the Sedoheptulose-7-phosphate isomerases , such as GmhA. This enzyme catalyzes the conversion of SH7P to D-glycero-D-manno-heptose-7-phosphate, the first step in the biosynthesis of heptoses that are essential components of lipopolysaccharides in many bacteria, including pathogens like Mycobacterium tuberculosis and Burkholderia pseudomallei. ebi.ac.uknih.gov The characterization of these isomerases is critical as they represent potential targets for novel antibiotics. nih.gov
Future research will likely focus on:
Genome mining and biochemical characterization: Systematically identifying and functionally characterizing new SH7P-utilizing enzymes from diverse organisms.
Pathway elucidation: Connecting these novel enzymes to complete biosynthetic pathways to understand their physiological purpose. For example, SH7P is a known precursor for the heptose moieties of natural products like septacidin (B1681074) and hygromycin B, but the full enzymatic sequences are still being pieced together. glpbio.compnas.org
Structural biology: Determining the crystal structures of these novel enzymes to understand their catalytic mechanisms and substrate specificity, which could explain, for instance, how different SH7PCs achieve their distinct product outcomes. acs.org
Comprehensive Elucidation of Regulatory Networks Controlling SH7P Metabolism
The concentration and flux of SH7P are tightly controlled, as this metabolite links glycolysis with the PPP. ebi.ac.uksigmaaldrich.com However, a comprehensive picture of the regulatory networks governing its metabolism is still incomplete.
Regulation is known to occur at several levels:
Enzyme activity modulation: In photosynthetic organisms, sedoheptulose-bisphosphatase (SBPase) is a key control point of the Calvin cycle, activated by light via the ferredoxin/thioredoxin system and subject to feedback inhibition by its product, SH7P. wikipedia.org
Independent supply: The discovery of sedoheptulose kinase (SHPK) revealed a glycolysis-independent entry point into the non-oxidative PPP. researchgate.netmdpi.com This suggests that cells can directly modulate the SH7P pool from free sedoheptulose, acting as a "rheostat" for carbon flux between anabolic and catabolic processes. ebi.ac.uksigmaaldrich.com The regulation of SHPK itself is an area of active investigation. researchgate.net
Transcriptional control: In yeast, the transcriptional regulator GCR2 has been shown to influence the abundance of SH7P, indicating a link between the regulation of glycolytic genes and the PPP. nih.gov
Outstanding questions in this area include:
How do different signaling pathways integrate to control the expression and activity of enzymes like SHPK, transketolase, and transaldolase?
What are the precise allosteric regulatory mechanisms that fine-tune the direction of carbon flux through the non-oxidative PPP in response to cellular demands for NADPH, ribose-5-phosphate (B1218738), or other precursors? nih.gov
How do metabolic states, such as in immune cell activation, dictate the control of SH7P levels? For example, downregulation of the carbohydrate kinase-like (CARKL) protein decreases SH7P levels and favors a pro-inflammatory M1 macrophage phenotype. mdpi.com A deeper understanding of this network is needed.
Deeper Understanding of the Physiological Impact of SH7P Flux Perturbations
Altering the flow of metabolites through SH7P has significant physiological consequences, highlighting its importance but also leaving many questions about the systemic effects.
Current research findings include:
In plants: Even small decreases in the activity of SBPase, which produces SH7P, lead to significant reductions in photosynthetic carbon fixation, stunted growth, and lower biomass accumulation, establishing SBPase activity as a rate-limiting factor for carbon assimilation. wikipedia.org
In cancer: The non-oxidative PPP is increasingly recognized for its role in tumor progression. Sedoheptulose kinase (SHPK) is overexpressed in glioblastoma, and its activity, by increasing the SH7P pool, is linked to enhanced cancer cell proliferation. mdpi.com
In microbes: Metabolic engineering of the PPP in Streptomyces lividans to increase SH7P levels has been shown to boost the production of certain antibiotics. jmb.or.kr Conversely, disrupting genes involved in ribose-5-phosphate metabolism, which is directly connected to SH7P, can increase the sensitivity of E. coli to antibiotics. mdpi.com
In immune cells: The level of SH7P is a key factor in macrophage polarization. Low levels are associated with pro-inflammatory M1 macrophages, while higher levels support the anti-inflammatory M2 phenotype, demonstrating a direct link between SH7P flux and immune function. mdpi.comfrontiersin.org
Future research should aim to provide a more holistic understanding of how SH7P perturbations affect organismal health. Key areas for exploration include clarifying the long-term consequences of altered SH7P flux in different tissues and developmental stages and investigating whether targeting SH7P metabolism could be a viable therapeutic strategy in diseases like cancer or inflammatory disorders. mdpi.comnih.gov
Exploration of Undiscovered Bioactive Molecules Derived from Sedoheptulose 7-phosphate
SH7P serves as the starting point for a growing list of valuable bioactive natural products. nih.govnih.gov The enzymes SH7P cyclases (SH7PCs) are particularly important as they create the core cyclic structures for several classes of compounds. researchgate.netnih.gov
Known Bioactive Molecules Derived from SH7P:
| Product Family | Precursor Molecule | Example Compound(s) | Known Biological Activity |
| Aminocyclitols | 2-epi-5-epi-valiolone | Acarbose (B1664774), Validamycin A, Salbostatin | Antidiabetic, Antifungal (crop protectant) researchgate.netjmb.or.krnih.gov |
| Natural Sunscreens | Desmethyl-4-deoxygadusol | Mycosporine-like amino acids (MAAs) | UV-absorbent, Photoprotective nih.govnih.gov |
| Natural Sunscreens | 2-epi-5-epi-valiolone | Gadusol | UV-absorbent, Antioxidant researchgate.netnih.gov |
| Nucleoside Antibiotics | Heptose sugars | Septacidin, Hygromycin B | Anticancer, Anthelmintic glpbio.commedchemexpress.com |
The widespread distribution of SH7PC genes across the tree of life strongly suggests that the known products represent only the tip of the iceberg. nih.govresearchgate.net There is immense potential for discovering new molecules with novel biological activities.
Future research efforts will be directed towards:
Heterologous expression: Expressing biosynthetic gene clusters containing SH7PC genes from diverse, often unculturable, organisms in a host like E. coli or yeast to produce and identify new natural products. nih.gov
Metabolomic screening: Analyzing organisms known to possess novel SH7PC genes to identify the resulting secondary metabolites.
Chemoenzymatic synthesis: Using the diverse family of SH7PCs as tools for the stereospecific synthesis of new cyclic molecules that could serve as scaffolds for drug development. nih.gov
Mechanistic Characterization of SH7P's Role in Inter-organismal Interactions
The bioactive molecules derived from SH7P often play critical roles in how organisms interact with each other and their environment. nih.govresearchgate.net Understanding these roles is crucial for ecology and for harnessing these compounds for human use.
Examples of SH7P's role in these interactions include:
Protection and Defense: Mycosporine-like amino acids (MAAs) and gadusol, synthesized from SH7P, protect marine organisms from harmful UV radiation. nih.gov Validamycin, another SH7P-derived product, is used to protect rice plants from the sheath blight fungus, demonstrating a direct role in combating pathogens. researchgate.net
Pathogenesis and Virulence: The biosynthesis of lipopolysaccharide (LPS) is critical for the integrity and virulence of many Gram-negative bacteria. The pathway to produce the heptose core of LPS starts with SH7P, making the enzyme GmhA a key player in bacterial survival and a target for new antibiotics against pathogens like M. tuberculosis. ebi.ac.uk
Symbiosis: The roles of SH7P-derived compounds in symbiotic relationships are an emerging area of study. For instance, the production of MAAs may be a factor in the success of symbiotic relationships, such as those involving algae. nih.govresearchgate.net
Unanswered questions in this domain are plentiful. Researchers are working to uncover the specific functions of SH7P-derived metabolites in host-pathogen interactions, microbial competition, and symbiotic partnerships. figshare.combiorxiv.org A deeper mechanistic understanding could lead to new strategies for managing infectious diseases, improving agricultural yields, and understanding ecological dynamics.
Q & A
Q. What is the role of sedoheptulose 7-phosphate in secondary metabolite biosynthesis?
SH7P serves as a critical substrate for sugar phosphate cyclases (e.g., 2-epi-5-epi-valiolone synthases) in the biosynthesis of aminocyclitol-derived natural products, such as acarbose (antidiabetic) and validamycin (crop protectant). These cyclases catalyze stereospecific cyclization of SH7P into cyclic intermediates like 2-epi-valiolone, which are precursors for bioactive molecules. Methodologically, genome mining and heterologous expression of cyclase genes (e.g., amir_2000 and staur_3140) in E. coli, followed by enzymatic assays with SH7P, NAD+, and metal cofactors (Co²⁺/Zn²⁺), are used to confirm activity and products via TLC and GC-MS .
Q. How is SH7P detected and quantified in metabolic studies?
SH7P levels are measured using enzymatic assays coupled with chromatographic techniques. For example:
- TLC/GC-MS : To monitor enzymatic conversion of SH7P to cyclic products (e.g., 2-epi-valiolone) in vitro .
- ¹⁴C-labeling : Used in photosynthetic studies to track SH7P synthesis and flux in spinach chloroplasts .
- NMR : Distinguishes SH7P derivatives (e.g., 2-epi-5-epi-valiolone vs. 5-epi-valiolone) via characteristic proton signals (e.g., geminal H-6a/H-6b doublets) .
Q. What experimental approaches are used to study SH7P’s role in the pentose phosphate pathway (PPP)?
- Metabolic flux analysis : Isotopic labeling (e.g., ¹³C-glucose) traces SH7P dynamics in PPP intermediates, integrated with genome-scale metabolic models to predict flux distribution .
- Enzyme overexpression : Engineering PPP enzymes (e.g., glucose-6-phosphate dehydrogenase) in Streptomyces lividans increases SH7P and NADPH levels, monitored via LC-MS and enzymatic assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in enzyme activity data for SH7P-utilizing cyclases?
Discrepancies arise when phylogenetically related enzymes (e.g., DHQS-like proteins) show divergent substrate specificity. For example, amir_2000 and staur_3140 cyclize SH7P but not DAHP (a DHQS substrate). Key methodologies include:
- Comparative genomics : BLAST analysis identifies conserved catalytic residues (e.g., metal-binding motifs) .
- Biochemical assays : Testing recombinant enzymes with alternative substrates (DAHP vs. SH7P) under varied cofactor conditions (NAD+/Co²⁺ vs. NAD⁺/Zn²⁺) .
- Structural modeling : Predicts active-site geometry to explain product divergence (e.g., 2-epi-valiolone vs. EEV) .
Q. What strategies optimize SH7P availability for microbial natural product synthesis?
- Co-factor engineering : Overexpression of zwf2 (glucose-6-phosphate dehydrogenase) in S. lividans enhances NADPH and SH7P pools, accelerating antibiotic production .
- Substrate channeling : Co-expression of SH7P-generating enzymes (e.g., transketolase) with cyclases in heterologous hosts minimizes metabolic bottlenecks .
Q. How do environmental stressors (e.g., heat) affect SH7P metabolism in plants?
Integrated transcriptome-metabolome studies in Brassica rapa reveal heat stress downregulates SH7P in carbon fixation pathways. Methodologies include:
Q. What are the challenges in synthesizing SH7P derivatives for chemoenzymatic studies?
- Stereochemical control : Cyclases like ValA produce specific epimers (e.g., 2-epi-5-epi-valiolone), requiring careful selection of enzyme variants (e.g., ValD epimerase) to avoid undesired stereoisomers .
- Purification : Multi-step chromatography (e.g., ion-exchange + crystallization) isolates SH7P from reaction mixtures, validated via ¹H NMR .
Methodological Notes for Experimental Design
- Enzyme kinetics : Use Michaelis-Menten assays with SH7P (0.1–10 mM) and Co²⁺ to determine Kₘ and Vₘₐₓ for novel cyclases .
- Metabolic engineering : Monitor SH7P/NADPH temporal dynamics in fermenters (e.g., S. lividans) to align primary metabolite surges with secondary product synthesis .
- Data validation : Cross-verify TLC/GC-MS results with structural NMR (e.g., distinguishing valiolone epimers) to avoid misannotation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
